Absolute Configuration and Enantiomeric Purity vs. Racemic cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
The target compound is defined by its (4aR,7aS) absolute configuration, distinguishing it from the racemic cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 1212331-13-9). While the racemate is commonly available as a research chemical, the specific enantiomer is required for chiral recognition studies. The patent literature for this compound class explicitly describes stereoisomers and diastereomers, indicating that the spatial arrangement of the ring junction hydrogens is critical for the intended application as a monomer or intermediate [1]. No quantitative enantiomeric excess (ee%) data is publicly available for this product, but the defined stereochemistry is a prerequisite for any enantioselective synthesis or biological assay where the (4aS,7aR) enantiomer would be a distinct chemical entity with potentially different, or even antagonistic, activity.
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (4aR,7aS) single enantiomer, dihydrochloride salt |
| Comparator Or Baseline | Racemic cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 1212331-13-9) |
| Quantified Difference | Not quantifiable from public sources; difference is categorical (single enantiomer vs. racemate). |
| Conditions | Structural identity confirmed by CAS registry assignment. |
Why This Matters
For procurement in medicinal chemistry, the defined enantiomer is non-substitutable with the racemate, as the latter introduces a 1:1 mixture that can confound SAR and may exhibit different pharmacological or toxicological profiles.
- [1] US3940396A. 1,2,3,4,4A,5,7,7A-Octahydrothieno[3,4-b]pyrazines 6,6-dioxides. United States Patent. View Source
